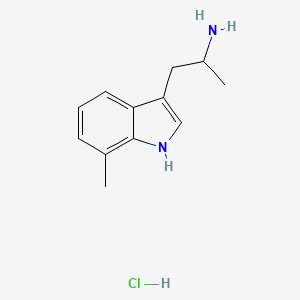
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride
Vue d'ensemble
Description
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride typically involves multistep organic reactions. One common synthetic route includes the alkylation of 7-methylindole with an appropriate alkyl halide, followed by further functionalization to introduce the ethylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and controlled environments to ensure consistency.
Analyse Des Réactions Chimiques
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Applications De Recherche Scientifique
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound has shown potential in biological assays, particularly in studying receptor-ligand interactions due to its structural similarity to natural indole alkaloids.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride involves its interaction with specific molecular targets. In cancer research, it has been shown to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis . The compound’s indole structure allows it to interact with various receptors and enzymes, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride can be compared with other indole derivatives such as:
Tryptamine: A naturally occurring indole derivative with similar structural features but differing in biological activity.
Serotonin: Another indole derivative that acts as a neurotransmitter, highlighting the diverse roles of indole compounds in biological systems.
Indole-3-acetic acid: A plant hormone that shares the indole nucleus but has distinct functions in plant growth regulation.
The uniqueness of this compound lies in its specific structural modifications, which confer unique biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(7-methyl-1H-indol-3-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-8-4-3-5-11-10(6-9(2)13)7-14-12(8)11;/h3-5,7,9,14H,6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARJOCRTMXQTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




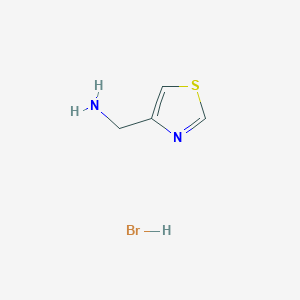
![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/structure/B1389004.png)
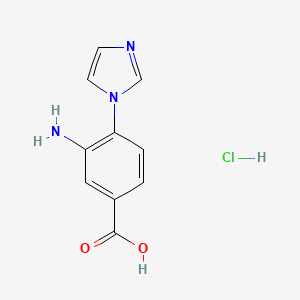

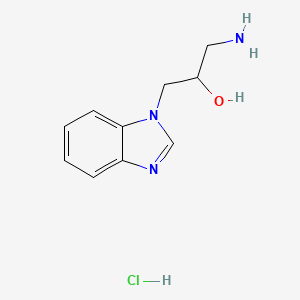
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride](/img/structure/B1389009.png)
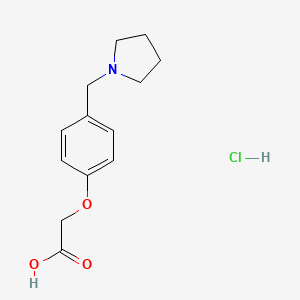

![3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid](/img/structure/B1389014.png)



